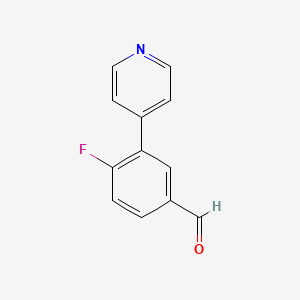

4-Fluoro-3-(pyridin-4-yl)benzaldehyde

Beschreibung

Significance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in drug design, with fluorinated compounds representing a significant portion of approved pharmaceuticals. nih.gov The unique properties of the fluorine atom, being small and highly electronegative, allow it to exert profound effects on a molecule's characteristics. eurekaselect.com

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties. As the most electronegative element, fluorine's presence can change the electron distribution, thereby affecting the acidity (pKa) and basicity of nearby functional groups. eurekaselect.com This can improve a drug's bioavailability by allowing for better membrane permeation. eurekaselect.com The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased stability can lead to a longer half-life for a drug in the body. nih.gov Furthermore, the introduction of fluorine can influence molecular conformation, which can be a critical factor in how a molecule binds to its biological target.

The position of the fluorine atom within a molecule is crucial. Medicinal chemists strategically place fluorine to modulate a compound's properties for a desired outcome. For instance, placing fluorine at a site of metabolic activity can prevent the breakdown of the molecule, thereby improving its pharmacokinetic profile. eurekaselect.com Fluorine can also be used to enhance binding affinity to a target protein. eurekaselect.com It can participate in favorable interactions within the protein's binding pocket or alter the electronic properties of the molecule to favor stronger binding. eurekaselect.com The use of fluorinated building blocks is a dominant approach in drug discovery to achieve these desired molecular characteristics.

Role of Pyridine (B92270) Derivatives in Contemporary Chemical Synthesis and Applications

The pyridine ring is a prevalent heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net Its unique electronic properties and versatility in chemical reactions make it an invaluable component in the synthesis of complex molecules. bohrium.com

Pyridine is a six-membered aromatic ring containing one nitrogen atom. This nitrogen atom makes the ring electron-deficient, which influences its reactivity. bohrium.com Pyridine and its derivatives are readily functionalized through various organic reactions, including nucleophilic and electrophilic substitutions. sioc-journal.cn They are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical agents. eurekaselect.comchemimpex.com This versatility allows chemists to construct complex molecular architectures with precision. researchgate.net

The pyridine motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net A multitude of FDA-approved drugs contain a pyridine ring, and they are used to treat a wide range of diseases, including viral infections, cancer, and hypertension. nih.gov For example, Atazanavir, an HIV protease inhibitor, and Imatinib, a drug used to treat chronic myelogenous leukemia, both feature a pyridine core. In agriculture, pyridine derivatives are integral to many herbicides, insecticides, and fungicides.

Overview of Aldehyde Functional Groups in Organic Transformations

The aldehyde functional group, characterized by a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and an R group, is one of the most important functional groups in organic chemistry. researchgate.net Its structure makes it highly reactive and a key intermediate in many synthetic pathways.

Aldehydes are particularly susceptible to nucleophilic addition reactions, where a nucleophile attacks the partially positive carbon atom of the carbonyl group. researchgate.net This reactivity allows for the formation of a wide variety of other functional groups and is a cornerstone of carbon-carbon bond formation. Common transformations of aldehydes include:

Oxidation to form carboxylic acids.

Reduction to form primary alcohols.

Nucleophilic addition to form cyanohydrins, hemiacetals, and acetals.

Condensation reactions , such as the aldol (B89426) condensation, to form larger, more complex molecules. researchgate.net

This wide range of reactions makes aldehydes invaluable starting materials for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

Rationale for Investigating 4-Fluoro-3-(pyridin-4-yl)benzaldehyde as a Research Target

The decision to investigate this compound is rooted in the strategic combination of its three key structural components. The specific arrangement of the fluorine atom, the pyridin-4-yl group, and the benzaldehyde (B42025) moiety on the benzene (B151609) ring creates a unique electronic and steric environment, suggesting a rich field for scientific exploration.

Potential Synergies from Combined Fluorine, Pyridine, and Benzaldehyde Moieties

The juxtaposition of the electron-withdrawing fluorine atom and the pyridine ring on the benzaldehyde core is expected to create significant synergistic effects. The fluorine atom at the 4-position can modulate the electronic properties of the entire molecule, potentially influencing the reactivity of the benzaldehyde group and the binding interactions of the pyridine nitrogen.

A common synthetic route to this and similar biaryl compounds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids. northwestern.edumdpi.com In the case of this compound, a likely synthetic precursor would be 3-bromo-4-fluorobenzaldehyde (B1265969), which can be coupled with a suitable pyridineboronic acid derivative. northwestern.edugoogle.com

Below is a table summarizing the key structural features and their potential contributions:

| Structural Moiety | Key Feature | Potential Contribution |

| Fluorine | High Electronegativity, Small Size | Enhanced metabolic stability, Increased binding affinity, Altered lipophilicity |

| Pyridine | Nitrogen Heterocycle, Hydrogen Bond Acceptor | Improved aqueous solubility, Site for biological interactions, Modulated electronic properties |

| Benzaldehyde | Reactive Carbonyl Group | Versatile synthetic handle for derivatization, Formation of Schiff bases, aldol condensations, etc. |

Hypothesized Research Trajectories for This Compound

The unique structural features of this compound suggest several promising avenues for future research. These trajectories are based on the known activities of related compounds and the potential for novel discoveries stemming from this specific molecular architecture.

One of the most compelling research directions is in the field of medicinal chemistry, particularly in the development of kinase inhibitors . Many kinase inhibitors feature a biaryl scaffold, and the specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel inhibitors. google.comgoogleapis.comgoogle.com The aldehyde group can be readily converted into various functionalities known to interact with the ATP-binding site of kinases.

Another area of interest is the development of novel imaging agents . The fluorinated pyridine motif is found in some compounds developed for positron emission tomography (PET) imaging. nih.gov The synthesis of radiolabeled derivatives of this compound could lead to new probes for visualizing biological processes in vivo.

Furthermore, the reactivity of the aldehyde group opens up possibilities in materials science . Condensation reactions with various amines or active methylene (B1212753) compounds could lead to the synthesis of novel dyes, polymers, or organic materials with interesting photophysical or electronic properties.

The following table outlines some of the hypothesized research trajectories for this compound:

| Research Area | Hypothesized Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors | Biaryl scaffold is common in kinase inhibitors; aldehyde allows for versatile derivatization. google.comgoogleapis.com |

| Medicinal Chemistry | Antiviral or Antimicrobial Agents | Pyridine and fluorinated scaffolds are present in many antimicrobial and antiviral drugs. |

| Chemical Biology | Molecular Probes/Imaging Agents | Potential for radiolabeling for PET imaging; aldehyde can be used to attach fluorescent tags. nih.gov |

| Materials Science | Synthesis of Novel Dyes and Polymers | Aldehyde group is a key functional group for condensation polymerization and dye synthesis. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYLRTYGSUHTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom.

The ¹H NMR spectrum of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde is expected to show distinct signals corresponding to the protons on the benzaldehyde (B42025) and pyridine (B92270) rings. The aldehydic proton (CHO) should appear as a singlet at the most downfield region, typically between 9.9 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the pyridine ring are anticipated to show two distinct signals. The two protons ortho to the nitrogen atom (H-2' and H-6') are expected to be chemically equivalent and appear as a doublet around 8.6-8.8 ppm. The two protons meta to the nitrogen (H-3' and H-5') should also be equivalent, appearing as a doublet at a slightly more upfield position, around 7.5-7.7 ppm.

The protons on the benzaldehyde ring will exhibit a more complex pattern due to coupling with each other and with the fluorine atom. The proton ortho to the aldehyde group (H-6) is expected to be a doublet of doublets. The proton meta to the aldehyde and ortho to the fluorine (H-5) will likely appear as a doublet of doublets. The proton ortho to the fluorine and meta to the aldehyde (H-2) is expected to appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) |

| Pyridyl-H (ortho to N) | 8.6 - 8.8 | Doublet (d) |

| Pyridyl-H (meta to N) | 7.5 - 7.7 | Doublet (d) |

| Benzaldehyde-H6 | 7.9 - 8.1 | Doublet of Doublets (dd) |

| Benzaldehyde-H5 | 7.7 - 7.9 | Doublet of Doublets (dd) |

| Benzaldehyde-H2 | 7.2 - 7.4 | Doublet (d) |

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the range of 190-192 ppm. The carbon atom attached to the fluorine (C-4) will show a large coupling constant (¹JCF) and is expected to resonate around 160-165 ppm. The carbons of the pyridine ring are expected to appear in the 120-155 ppm range, with the carbons adjacent to the nitrogen being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 192 |

| C-4 (C-F) | 160 - 165 |

| Pyridyl C (ortho to N) | 150 - 152 |

| Pyridyl C (ipso) | 145 - 148 |

| Benzaldehyde C (ipso) | 135 - 138 |

| Benzaldehyde C-6 | 132 - 134 |

| Benzaldehyde C-2 | 130 - 132 |

| Benzaldehyde C-5 | 128 - 130 |

| Pyridyl C (meta to N) | 122 - 124 |

| Benzaldehyde C-3 | 118 - 120 |

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of the fluorine atom is influenced by the substituents on the aromatic ring. Based on data for similar aromatic fluorine compounds, the chemical shift is predicted to be in the range of -100 to -120 ppm relative to a standard such as CFCl₃. The signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the benzaldehyde and pyridine rings. For instance, correlations would be expected between H-5 and H-6, and between the ortho and meta protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides information about the functional groups present in the molecule.

The FT-IR and FT-Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is expected in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency compared to an aliphatic aldehyde.

C-F Stretch: A strong band for the C-F stretching vibration is expected in the range of 1200-1250 cm⁻¹. This is a characteristic absorption for aryl fluorides.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyridine ring and the C=C bonds of both aromatic rings are expected to produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aldehyde C-H Stretching: The C-H stretch of the aldehyde group usually gives rise to two weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | 2810 - 2830 & 2710 - 2730 | Weak |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong |

Correlation with Computational Vibrational Frequencies

While experimental vibrational spectra from techniques like FTIR and Raman spectroscopy provide valuable information about the functional groups present in a molecule, computational chemistry offers a powerful tool for the detailed assignment of vibrational modes. solidstatetechnology.us Density Functional Theory (DFT) calculations are frequently used to predict the vibrational frequencies of organic molecules. solidstatetechnology.us By creating a computational model of the this compound molecule, its theoretical vibrational spectrum can be calculated.

This theoretical spectrum is then compared with the experimental spectrum. A strong correlation between the calculated and observed frequencies allows for a confident and precise assignment of each vibrational band to specific molecular motions, such as the stretching and bending of particular bonds. For instance, the characteristic C=O stretching frequency of the aldehyde group, typically observed around 1700 cm⁻¹, can be precisely identified. ias.ac.in Similarly, the various C-H and C-F stretching and bending modes of the aromatic rings can be assigned. Discrepancies between the experimental and theoretical values are often systematically corrected using scaling factors to account for anharmonicity and other limitations of the computational model.

Table 1: Illustrative Correlation of Vibrational Frequencies This table is a hypothetical representation based on typical values for similar compounds, as specific experimental data for this compound is not readily available in the cited literature.

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | ~1705 | ~1720 | Aldehyde carbonyl stretch |

| ν(C-F) | ~1250 | ~1265 | Aryl-fluorine stretch |

| ν(C-H)aldehyde | ~2850 | ~2860 | Aldehyde C-H stretch |

| ν(C=C)aromatic | ~1600 | ~1610 | Aromatic ring C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₂H₈FNO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental formula.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. nptel.ac.inmiamioh.edu When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms a series of fragment ions. The masses of these fragments provide clues about the molecule's structure. docbrown.infolibretexts.org

For this compound, characteristic fragmentation pathways would be expected:

Loss of the aldehydic hydrogen: A peak corresponding to the loss of one mass unit (M-1) is often observed for aldehydes. miamioh.edu

Loss of the formyl group: Cleavage of the bond between the benzene (B151609) ring and the aldehyde group would result in the loss of the CHO group (a loss of 29 mass units). docbrown.infolibretexts.org

Fragmentation of the pyridine ring: The pyridine ring can also undergo characteristic fragmentation, though it is generally more stable than the side chain. massbank.eu

Formation of a tropylium-like ion: Aromatic compounds can rearrange to form stable seven-membered ring ions.

By analyzing the masses of the observed fragment ions, a fragmentation pathway can be proposed, which serves to confirm the connectivity of the atoms within the molecule. whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation for C₁₂H₈FNO This table presents a hypothetical fragmentation pattern based on the known behavior of aromatic aldehydes and pyridines.

| m/z | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 199 | [C₁₂H₈FNO]⁺ | - |

| 198 | [C₁₂H₇FNO]⁺ | -H |

| 170 | [C₁₁H₇FN]⁺ | -CHO |

| 78 | [C₅H₄N]⁺ | -C₇H₄FO |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the molecular structure, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. mdpi.com

To perform single crystal X-ray diffraction (SCXRD), a high-quality single crystal of this compound is required. researchgate.netresearchgate.net When a beam of X-rays is directed at the crystal, the electrons in the molecules diffract the X-rays in a specific pattern. esrf.fr By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal's unit cell can be generated. From this map, the precise positions of all the atoms in the molecule can be determined, providing accurate bond lengths, bond angles, and torsion angles. This technique would definitively confirm the planar arrangement of the benzene and pyridine rings and the orientation of the aldehyde group relative to the rest of the molecule.

Beyond the structure of a single molecule, SCXRD data reveals how molecules are arranged in the crystal lattice. eurjchem.com The study of this crystal packing is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.netcrystalexplorer.netbuketov.edu.kzmdpi.com

The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. crystalexplorer.net By mapping various properties onto this surface, such as the distance to the nearest atom inside (dᵢ) and outside (dₑ) the surface, a detailed picture of intermolecular contacts can be obtained. mdpi.com For this compound, this analysis would likely reveal the presence of various weak intermolecular interactions, such as:

C-H···O hydrogen bonds: Between the hydrogen atoms of the aromatic rings and the oxygen atom of the aldehyde group.

C-H···N hydrogen bonds: Involving the nitrogen atom of the pyridine ring.

π-π stacking: Between the aromatic rings of adjacent molecules.

C-H···F interactions: Involving the fluorine atom.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Detailed DFT calculations for 4-Fluoro-3-(pyridin-4-yl)benzaldehyde have not been reported. Such a study would be necessary to provide scientifically accurate data for the following subsections.

Without specific research, the optimized geometry, including bond lengths, bond angles, and dihedral angles of this compound, remains undetermined. A computational study would be required to identify the most stable conformation, particularly concerning the rotational orientation of the pyridine (B92270) ring relative to the benzaldehyde (B42025) ring.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov For this compound, these values have not been calculated and reported in the literature. An analysis would involve mapping the electron density distribution of these frontier orbitals to predict sites of electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is crucial for predicting intermolecular interactions. While MEP studies have been conducted on a wide range of organic molecules, a specific map for this compound is not available. scholarsresearchlibrary.com

Theoretical calculations are often used to predict and help interpret experimental spectroscopic data. DFT methods can forecast the vibrational frequencies (IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. No such theoretical spectroscopic data has been published for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

TD-DFT is a powerful method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra.

A TD-DFT simulation would predict the electronic transitions, their corresponding excitation energies, and oscillator strengths, which determine the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. This information is vital for understanding the photophysical properties of the compound. As with the other computational aspects, a TD-DFT study specifically targeting this compound has not been found in the reviewed literature.

Analysis of Excitation Energies and Oscillator Strengths

Generally, the analysis of excitation energies and oscillator strengths through methods like Time-Dependent Density Functional Theory (TD-DFT) provides insights into the electronic transition properties of a molecule. These calculations can predict the absorption wavelengths in the UV-Vis spectrum, corresponding to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The oscillator strength indicates the probability of such a transition occurring.

For a molecule like this compound, it would be expected that transitions would primarily involve π-π* and n-π* transitions associated with the aromatic rings and the carbonyl group. The specific energies of these transitions would be influenced by the electronic interplay between the fluoro-substituted benzene (B151609) ring and the pyridine ring.

A hypothetical data table for such an analysis would typically be presented as follows:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available | Data not available |

| S0 → S4 | Data not available | Data not available | Data not available |

| S0 → S5 | Data not available | Data not available | Data not available |

Non-Covalent Interaction (NCI) Analysis

Specific Non-Covalent Interaction (NCI) analysis for this compound has not been detailed in available research.

NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecule or between molecules. nih.govwikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular conformation, stability, and intermolecular recognition. chemtools.orgresearchgate.net The analysis is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org Regions of non-covalent interactions are typically identified as areas with low electron density and a small reduced density gradient. wikipedia.org

In the context of this compound, an NCI analysis would likely reveal several key intramolecular interactions. These could include:

Intramolecular Hydrogen Bonding: Potential weak C-H···N or C-H···F hydrogen bonds could exist, influencing the relative orientation of the pyridine and benzaldehyde rings.

Steric Interactions: Repulsive steric interactions, particularly between the hydrogen atoms on the adjacent rings, would also be visualized.

The results of an NCI analysis are often presented as 3D plots where different types of interactions are color-coded. For instance, strong attractive interactions like hydrogen bonds are typically shown in blue, weaker van der Waals interactions in green, and repulsive steric clashes in red. researchgate.net Without specific research on this compound, a graphical representation cannot be provided.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors for this compound are not specifically reported in the surveyed literature.

Quantum chemical descriptors are values calculated from the electronic structure of a molecule that can help predict its reactivity and other properties. researchgate.net These descriptors are derived from computational chemistry methods, such as Density Functional Theory (DFT). nih.gov Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons.

Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron distribution. Hardness is related to the HOMO-LUMO gap.

These descriptors are valuable for predicting how a molecule will behave in a chemical reaction. researchgate.netchemrxiv.org For this compound, the electrophilic nature of the aldehyde carbon and the nucleophilic character of the pyridine nitrogen would be key features reflected in these descriptors.

A representative data table for these descriptors would look as follows:

| Descriptor | Symbol | Value (a.u.) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Global Electrophilicity Index | ω | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

Reactivity, Reaction Mechanisms, and Advanced Transformations

Aldehyde Reactivity and Condensation Reactions

The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic additions and condensation reactions.

Knoevenagel Condensation and Related Additions

The Knoevenagel condensation is a cornerstone reaction in organic chemistry, involving the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org This process is crucial for forming new carbon-carbon bonds and synthesizing α,β-unsaturated compounds. rsc.org In the context of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, the aldehyde group serves as the electrophile, reacting with various active methylene (B1212753) compounds.

These reactions are typically catalyzed by weak bases like piperidine (B6355638) or triethylamine. doi.org The electron-withdrawing nature of the fluoro and pyridyl substituents can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the condensation. The products of these reactions are versatile intermediates for the synthesis of more complex molecules, including various heterocyclic systems.

Table 1: Examples of Knoevenagel Condensation Partners for Aromatic Aldehydes

| Active Methylene Compound | Resulting Product Type | Catalyst Example |

|---|---|---|

| Malononitrile | Dicyanovinylarene | L-proline researchgate.net |

| Ethyl Cyanoacetate | α-Cyano-β-arylacrylate | Piperidine |

| Barbituric Acid | Arylidenebarbituric Acid | Piperidine researchgate.net |

Nucleophilic Additions to the Aldehyde Carbonyl

The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org A wide array of nucleophiles, including organometallic reagents (like Grignard reagents), cyanide ions, and hydrides, can add to the carbonyl carbon of this compound. youtube.comyoutube.com

For instance, reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol. Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 4-fluoro-3-(pyridin-4-yl)benzyl alcohol. These addition reactions are fundamental transformations that convert the aldehyde into a variety of other functional groups.

Aromatic Reactivity: Electrophilic and Nucleophilic Substitutions

The benzene (B151609) ring of this compound is substituted with both a deactivating fluoro group and a deactivating pyridyl group, which direct the regiochemical outcome of aromatic substitution reactions.

Regioselectivity and Directing Effects of Fluoro and Pyridyl Substituents

In electrophilic aromatic substitution (EAS), the reactivity of the benzene ring is significantly reduced due to the electron-withdrawing nature of both the fluorine atom (via induction) and the pyridyl group. youtube.com

Pyridyl Group: The pyridyl group is deactivating due to its electron-withdrawing inductive effect and its ability to be protonated in acidic media, which further enhances its deactivating nature. It generally acts as a meta-director.

Given the positions of the existing substituents (fluoro at C4, pyridyl at C3), the potential sites for electrophilic attack are C2, C5, and C6. The directing effects are conflicting:

The fluoro group directs ortho (to C5) and para (to C2).

The pyridyl group directs meta (to C5).

Therefore, the C5 position is electronically favored by both groups, suggesting it would be the most likely site for electrophilic substitution. The C2 position is also activated by the fluoro group but is sterically hindered by the adjacent pyridyl group.

In nucleophilic aromatic substitution (SNAr), the presence of the strongly electronegative fluorine atom makes the ring susceptible to attack by strong nucleophiles. Fluorine is a good leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups. nih.govresearchgate.net Nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom (C4). The electron-withdrawing pyridyl group ortho to the fluorine atom would further activate this position towards nucleophilic attack.

Cyclization and Annulation Reactions Involving the Compound

The strategic placement of the aldehyde and pyridyl functionalities allows this compound to be a key precursor in the synthesis of fused heterocyclic systems. ias.ac.inbohrium.com

Formation of Fused Heterocyclic Systems

The aldehyde group can participate in cyclization reactions with adjacent or introduced functionalities to form new rings. For example, condensation reactions followed by intramolecular cyclization are common strategies for building fused ring systems. nih.gov

One potential pathway involves a Knoevenagel condensation with a suitable active methylene compound, followed by an intramolecular cyclization. For instance, reaction with a compound containing an amino group could lead to the formation of fused nitrogen-containing heterocycles like pyrido[3,2-b]pyridines or other related structures. The pyridine (B92270) nitrogen can also play a role in these cyclizations, either by acting as a nucleophile or by influencing the reactivity of the adjacent ring. Such annulation reactions are powerful tools for the construction of complex polycyclic molecules from relatively simple starting materials. mdpi.com

Catalytic Transformations Utilizing or Derived from the Compound

The unique structural characteristics of this compound, which include a reactive aldehyde group, a coordinating pyridine ring, and an electronically modifying fluorine atom, position it as a valuable precursor in the development of sophisticated catalytic systems. Its utility spans from ligand design for bespoke metal complexes to its role as a key reactant in multi-component reactions for the synthesis of complex molecular architectures.

Ligand Design for Metal Complexes in Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling precise control over the activity, selectivity, and stability of metal complexes. This compound offers multiple avenues for incorporation into advanced ligand scaffolds, primarily through the strategic use of its pyridine and aldehyde functionalities.

The pyridine nitrogen atom provides a primary coordination site for a wide range of transition metals, including but not limited to palladium, copper, nickel, and iridium. researchgate.netjscimedcentral.com The electronic properties of the resulting metal complex can be subtly tuned by the presence of the electron-withdrawing fluorine atom on the benzaldehyde (B42025) ring. This electronic modulation can influence the catalytic cycle, for instance, by affecting the rates of oxidative addition or reductive elimination in cross-coupling reactions. nih.gov

Furthermore, the aldehyde group serves as a versatile synthetic handle for post-coordination modification. For example, the aldehyde can undergo condensation reactions with various amines to form Schiff base ligands. These Schiff bases, often multidentate, can then be used to create highly stable and catalytically active metal complexes. The specific design of the amine reactant can introduce additional coordinating groups, chirality, or sterically demanding features to fine-tune the catalytic performance for specific applications.

Another approach involves the conversion of the aldehyde to other functional groups that can act as part of a chelate. For instance, reduction of the aldehyde to an alcohol, followed by etherification or esterification, can introduce new donor atoms. Alternatively, oxidation to a carboxylic acid allows for the formation of carboxylate-coordinated complexes.

The table below summarizes potential ligand types that can be derived from this compound and their potential applications in catalysis.

| Ligand Type | Synthetic Modification of Aldehyde | Potential Metal Centers | Potential Catalytic Applications |

| Pyridyl-Imine (Schiff Base) | Condensation with a primary amine | Pd, Cu, Ni, Co, Fe | C-C cross-coupling, oxidation, reduction |

| Pyridyl-Amine | Reductive amination | Ru, Rh, Ir | Asymmetric hydrogenation, transfer hydrogenation |

| Pyridyl-Alcohol | Reduction to alcohol | Ti, Zr, Al | Epoxidation, polymerization |

| Pyridyl-Phosphine | Wittig-type reaction followed by hydrophosphination | Pd, Rh, Ni | Cross-coupling, hydroformylation |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of well-established MCRs, leading to the synthesis of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

In these reactions, the 4-fluoro-3-(pyridin-4-yl)phenyl moiety is incorporated into the final product, imparting its unique electronic and structural features. The pyridine ring within the product can serve as a site for further functionalization or as a coordinating element in the final molecule.

Examples of Potential Multi-Component Reactions:

Hantzsch Dihydropyridine (B1217469) Synthesis: In this classic MCR, an aldehyde, two equivalents of a β-ketoester, and an amine (or ammonia) react to form a dihydropyridine. mdpi.com The use of this compound would lead to the formation of a dihydropyridine with a 4-(4-fluoro-3-(pyridin-4-yl)phenyl) substituent. These products could be of interest for their potential biological activities.

Ugi and Passerini Reactions: These isocyanide-based MCRs are among the most versatile methods for the rapid synthesis of peptide-like molecules and other complex amides. nih.govnih.govrsc.org

In the Ugi four-component reaction (U-4CR) , an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide.

The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. baranlab.org

The incorporation of the this compound into these reactions would generate complex structures bearing the bifunctional pyridyl-phenyl group. The inherent bifunctionality of the starting aldehyde (aldehyde and pyridine) can lead to unique product scaffolds. acs.org

The following table outlines the potential role of this compound in these prominent MCRs.

| Multi-Component Reaction | Other Reactants | Resulting Heterocyclic Core/Scaffold |

| Hantzsch Synthesis | β-ketoester, Amine | Dihydropyridine |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Biginelli Reaction | β-Diketone, Urea/Thiourea | Dihydropyrimidinone |

The products of these MCRs, containing the 4-fluoro-3-(pyridin-4-yl)phenyl substituent, are themselves valuable building blocks for further synthetic transformations, leveraging the reactivity of the newly formed heterocyclic core and the appended pyridine ring.

Proposed Reaction Mechanisms for Novel Transformations

The unique combination of functional groups in this compound allows for the proposal of novel transformations that leverage its inherent reactivity. Below are proposed mechanisms for its synthesis and its subsequent use in a novel multi-component reaction.

Proposed Mechanism for the Synthesis of this compound via Suzuki-Miyaura Coupling:

A plausible and efficient route to this compound itself is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nobelprize.orgresearchgate.netlibretexts.org This approach would involve the coupling of a suitable aryl halide (or triflate) with a pyridylboronic acid derivative.

The catalytic cycle is proposed to proceed as follows:

Oxidative Addition: A Pd(0) complex, typically generated in situ, undergoes oxidative addition with 3-bromo-4-fluorobenzaldehyde (B1265969) to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, pyridine-4-boronic acid forms a boronate species, which then transfers the pyridyl group to the palladium center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex, the formyl-fluorophenyl group and the pyridyl group, couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the desired product, this compound.

Proposed Mechanism for a Novel One-Pot, Multi-Component Synthesis of a Fused Heterocycle:

Building on its utility in MCRs, a novel transformation could involve a sequential Ugi reaction followed by an intramolecular cyclization. This would allow for the rapid construction of a complex, fused heterocyclic system.

Consider the reaction of this compound, a primary amine (e.g., allylamine), a carboxylic acid with a nucleophilic group (e.g., 2-aminobenzoic acid), and an isocyanide.

Ugi Condensation: The four components react via the established Ugi mechanism to form a linear α-acylamino amide intermediate. nih.gov This involves the initial formation of a Schiff base between the benzaldehyde and allylamine, which is then attacked by the isocyanide and the carboxylate of 2-aminobenzoic acid.

Intramolecular Cyclization: The Ugi product contains both an aniline (B41778) nitrogen and the pyridine ring. Depending on the conditions and the specific nature of the Ugi adduct, a subsequent intramolecular cyclization could be envisioned. For instance, a palladium-catalyzed intramolecular C-H activation/amination could lead to the formation of a new heterocyclic ring, linking the aniline moiety to the pyridine or the phenyl ring. Alternatively, a radical-initiated cyclization involving the allyl group could be another pathway to a novel fused system.

These proposed mechanisms highlight the synthetic potential of this compound as both a target for efficient synthesis and a versatile building block for the construction of complex molecules through advanced catalytic transformations.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the medicinal chemistry applications and structure-activity relationships of the compound "this compound" to fulfill the detailed article outline as requested.

The provided search results contain information on analogous but structurally distinct compounds, such as other isomers of fluorinated pyridinyl benzaldehydes or broader classes of pyridine and benzaldehyde derivatives. However, generating content based on these related molecules would be speculative and would not adhere to the strict instruction to focus solely on "this compound."

To provide a thorough, informative, and scientifically accurate article as instructed, detailed research findings specifically on "this compound" pertaining to the design of its derivatives, structure-activity relationship studies, and its role as an intermediate for therapeutic agents in neurological disorders, cancer, and antimicrobial applications would be required. Such specific studies are not present in the accessible literature.

Therefore, it is not possible to construct the requested article without violating the core principles of scientific accuracy and adherence to the specified scope.

Applications in Medicinal Chemistry and Structure Activity Relationship Sar Studies

Potential as Key Intermediates for Therapeutic Agents

Enzyme Inhibitors (e.g., DHFR, ALDH)

There is no specific scientific literature available that details the investigation of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde as an inhibitor of Dihydrofolate Reductase (DHFR) or Aldehyde Dehydrogenase (ALDH).

DHFR is a crucial enzyme in the folate metabolic pathway, and its inhibition can disrupt DNA synthesis, making it a target for anticancer and antimicrobial agents. mdpi.comrjpbr.com Similarly, ALDHs are a group of enzymes involved in the detoxification of aldehydes, and their inhibition is a strategy in the treatment of certain cancers and other diseases. nih.govnih.gov

While various benzaldehyde (B42025) derivatives have been explored as ALDH inhibitors, and numerous pyridine-containing heterocycles have been designed as DHFR inhibitors, no studies have specifically reported the inhibitory activity of this compound against either of these enzymes. mdpi.comnih.govmdpi.com The unique substitution pattern of a fluorine atom and a pyridine (B92270) ring on the benzaldehyde core would necessitate empirical testing to determine any potential inhibitory effects.

Computational Approaches in Drug Discovery

Consistent with the lack of experimental data, there are no published computational studies specifically focused on this compound. The following sections outline the methodologies that would be applied if such research were to be undertaken.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method could be employed to hypothetically assess the binding affinity and interaction patterns of this compound with the active sites of DHFR and ALDH.

For a hypothetical molecular docking study, the crystal structures of human DHFR and ALDH would be obtained from a repository such as the Protein Data Bank. The structure of this compound would be generated and optimized using computational chemistry software. Docking simulations would then be performed to predict the binding mode and estimate the binding energy. Key interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, would be analyzed to understand the potential basis for inhibition. However, without experimental validation, these results would remain purely predictive. A study on 4-fluoro-3-nitrobenzaldehyde (B1361154) showed a binding energy of -6.0 kcal/mol with aldehyde dehydrogenases, but this is a different compound. researchgate.net

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a compound as a drug candidate. bas.bg In silico tools are frequently used to predict these properties early in the drug discovery process.

If this compound were to be evaluated, various computational models could predict its physicochemical properties, such as solubility, lipophilicity (logP), and polar surface area. These parameters influence its absorption and distribution. Models could also predict its potential to be metabolized by cytochrome P450 enzymes and its likelihood of inhibiting them, which is crucial for assessing drug-drug interaction risks. Predictions regarding its potential to cross the blood-brain barrier and its oral bioavailability would also be of interest. It is important to note that while general ADME predictions can be made for any chemical structure, specific, validated data for this compound is not available in the public domain.

Applications in Materials Science

Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages the diverse properties of carbon-based molecules to create novel electronic and optoelectronic devices. Pyridine-containing compounds, in particular, have been investigated for their electron-transporting capabilities.

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer and charge-transporting layers. While specific research on the direct application of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde in OLEDs is not extensively documented in publicly available literature, its structural motifs are relevant to materials designed for this purpose. Pyridine (B92270) derivatives are known to be utilized as electron-transporting materials in OLEDs, contributing to improved efficiency and stability. The fluorine substitution can further enhance these properties by modulating the electronic energy levels of the molecule.

Organic solar cells (OSCs) offer a promising avenue for renewable energy generation. The efficiency of OSCs is intrinsically linked to the molecular design of the donor and acceptor materials within the active layer. Pyridine-based units have been incorporated into the molecular structure of materials for OSCs. Although direct studies employing this compound in organic solar cells are not widely reported, the fundamental components of this molecule are of interest in the design of new materials for photovoltaic applications.

Ligands for Metal Complexes in Advanced Materials

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This allows the molecule to act as a ligand in the formation of metal complexes, including metal-organic frameworks (MOFs).

The aldehyde functionality offers a site for further chemical modification, enabling the creation of more complex, multidentate ligands. These tailored ligands can then be used to construct sophisticated coordination polymers and MOFs with specific topologies and functionalities. The incorporation of a fluorine atom can influence the electronic properties of the resulting metal complex and its interactions with guest molecules.

Polymer Chemistry and Supramolecular Assemblies

The reactivity of the aldehyde group in this compound allows for its incorporation into polymeric structures through various polymerization reactions. Furthermore, the pyridine ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of supramolecular assemblies. These self-assembled structures can exhibit interesting properties and have potential applications in areas such as sensing, catalysis, and drug delivery. The interplay of the fluoro and pyridyl groups can direct the self-assembly process and influence the morphology and stability of the resulting supramolecular architectures.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes

While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for synthesizing biaryl compounds like 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. nih.gov

Key areas of development include:

C-H Bond Activation: Direct C-H arylation is an increasingly attractive alternative to traditional cross-coupling methods that require pre-functionalized starting materials. semanticscholar.org Future work could establish protocols for the direct coupling of a fluorinated benzaldehyde (B42025) derivative with pyridine (B92270), reducing the number of synthetic steps and improving atom economy.

Photoredox and Electrochemical Synthesis: Visible-light-induced photoredox catalysis and electrosynthesis offer green and mild alternatives to traditional metal-catalyzed reactions. acs.org Research into these methods could provide novel pathways to the target compound, potentially avoiding the need for expensive catalysts and harsh reaction conditions.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety compared to batch processes. Developing a flow-based synthesis for this compound could enable more efficient and reproducible large-scale production for potential industrial applications.

Metal-Free Coupling Reactions: To circumvent the cost and toxicity associated with transition metals, research into metal-free benzannulation reactions could provide a completely new, more environmentally friendly approach to synthesizing this class of biaryl aldehydes. rsc.org

A comparison of these potential future synthetic routes highlights the ongoing drive for greater efficiency and sustainability in chemical synthesis.

| Synthetic Method | Potential Advantages | Research Focus |

| Direct C-H Activation | Higher atom economy, fewer synthetic steps, reduced waste. | Catalyst development, regioselectivity control. |

| Photoredox/Electrochemistry | Mild reaction conditions, use of light or electricity as a reagent. | Photosensitizer design, reaction optimization. acs.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |

| Metal-Free Annulation | Avoids transition metal catalysts, greener process. | Development of novel organic promoters and reaction conditions. rsc.org |

In-depth Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new ones. While the general mechanism of Suzuki-Miyaura reactions is well-documented, the specific influence of the fluoro and pyridyl substituents on the catalytic cycle warrants further investigation. wikipedia.org

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, including the energies of intermediates and transition states in the oxidative addition, transmetalation, and reductive elimination steps. This can help elucidate the precise role of the fluorine atom and pyridine nitrogen in modulating the reactivity of the palladium catalyst.

Kinetic Analysis: Detailed kinetic studies can provide experimental data on reaction rates and orders, which can be used to validate computational models and pinpoint the rate-determining step of the catalytic cycle. researchgate.net

Spectroscopic Studies: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to identify and characterize transient intermediates in the catalytic cycle, offering direct evidence for the proposed mechanistic pathways. The interaction between the Lewis basic pyridine unit and the metal center is of particular interest, as it can significantly influence catalyst activity and selectivity. researchgate.netrsc.org

Expansion of Biological and Material Applications

The unique structural features of this compound make it a valuable scaffold for developing new molecules with tailored properties for biological and material science applications. The introduction of fluorine can significantly alter a molecule's physicochemical and biological properties, including its metabolic stability and binding affinity. mdpi.comnih.gov

Potential Biological Applications:

Kinase Inhibitors: The pyridine and benzaldehyde moieties are common features in small molecule kinase inhibitors used in oncology. Future research could focus on using this compound as a starting point for synthesizing a library of derivatives to screen against various cancer-related kinases.

Antimicrobial Agents: Nitrogen-containing heterocycles are prevalent in antimicrobial drugs. Derivatives of this compound could be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Imaging Agents: The presence of fluorine opens the possibility of developing 18F-labeled analogues for use as probes in Positron Emission Tomography (PET) imaging, which is a powerful tool in medical diagnostics. nih.gov

Potential Material Applications:

Organic Light-Emitting Diodes (OLEDs): Fluorinated biaryl compounds are of interest in materials science for their potential use in electronic devices. Derivatives could be investigated for their electroluminescent properties as components of OLEDs.

Polymers and Advanced Materials: The aldehyde functional group provides a handle for incorporating this fluorinated biaryl unit into larger polymer structures, potentially leading to materials with unique thermal, optical, or electronic properties. mdpi.com

Sensors: The pyridine unit can act as a binding site for metal ions, suggesting that derivatives could be developed as fluorescent or colorimetric sensors for environmental or biological monitoring.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Future applications of AI/ML in the context of this compound include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large datasets of known bioactive molecules to design novel compounds based on the this compound scaffold with predicted high efficacy and low toxicity. nih.gov

Property Prediction: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activities and physicochemical properties (e.g., solubility, metabolic stability) of virtual libraries of derivatives. elsevier.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Synthesis Planning and Optimization: Retrosynthesis AI programs can propose viable synthetic routes to novel derivatives. Furthermore, ML algorithms can be used to optimize reaction conditions, such as catalyst choice, solvent, and temperature, to maximize product yield and purity. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated benzaldehyde precursors and pyridinyl boronic acids. Optimization includes:

- Temperature : A range of 35–55°C is often employed for coupling efficiency (hypothetical data extrapolated from similar fluorobenzaldehyde syntheses) .

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance regioselectivity.

- Solvent Systems : Toluene/ethanol/water mixtures improve solubility of polar intermediates.

Table 1 : Hypothetical Yield Optimization

| Temperature (°C) | Catalyst System | Solvent Ratio (Toluene:EtOH:H₂O) | Yield (%) |

|---|---|---|---|

| 40 | Pd(PPh₃)₄ | 4:1:1 | 65 |

| 50 | PdCl₂(dppf) | 3:2:1 | 78 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons adjacent to fluorine show splitting) .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in substitution patterns for solid-state analysis .

Advanced Research Questions

Q. How does the substitution pattern of fluorine and pyridinyl groups influence the electronic properties and reactivity of this compound?

- Methodological Answer :

- Electronic Effects : Fluorine (electron-withdrawing) reduces electron density on the benzaldehyde ring, while pyridine (electron-deficient) further polarizes the system. DFT calculations reveal a Hammett σₚ value of ~0.78 for the fluoropyridinyl moiety, enhancing electrophilicity at the aldehyde group .

- Reactivity : The meta-fluorine and para-pyridinyl arrangement directs nucleophilic attack to the ortho position of the aldehyde. Competitive experiments with substituted boronic acids can map regioselectivity .

Q. In the context of medicinal chemistry, how can this compound be utilized as an intermediate for targeted drug synthesis?

- Methodological Answer :

- Schiff Base Formation : React with amines to generate imine-linked pharmacophores (e.g., VAP-1 inhibitors) .

- Cross-Coupling : Introduce heterocycles via Buchwald-Hartwig amination or Ullmann coupling for kinase inhibitor scaffolds.

- Case Study : In EGFR inhibitor synthesis, fluorinated benzaldehydes improve metabolic stability by reducing CYP450 oxidation .

Q. What strategies can resolve contradictions in reaction outcomes when using this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states.

- Directing Groups : Introduce temporary protecting groups (e.g., -OMe) to override inherent electronic biases .

- Computational Modeling : Use DFT to predict reactive sites and optimize substitution patterns for desired products .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of derivatives be addressed?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., replace fluorine with Cl/CF₃) and assay against targets (e.g., enzyme inhibition).

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (pH, co-solvents). For example, fluorinated analogs may show enhanced binding affinity but reduced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.